molecular formula C9H9ClO3 B6166378 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid CAS No. 64562-58-9

2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid

Cat. No.: B6166378
CAS No.: 64562-58-9
M. Wt: 200.62 g/mol
InChI Key: PRGHMLBNXPMBFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

2-(3-Chloro-2-methylphenyl)-2-hydroxyacetic acid has diverse applications in scientific research:

    Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential in treating inflammatory conditions, migraines, and certain cancers due to its ability to inhibit cyclooxygenase (COX) enzymes.

    Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The primary mechanism of action of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. By blocking COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. Additionally, it has been shown to interfere with specific molecular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

    Mefenamic Acid: Another fenamate with similar anti-inflammatory properties but differing in its side chain structure.

    Flufenamic Acid: Similar in structure but with a trifluoromethyl group instead of a chlorine atom.

    Diclofenac: A widely used NSAID with a different chemical structure but similar therapeutic effects.

Uniqueness: 2-(3-Chloro-2-methylphenyl)-2-hydroxyacetic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct pharmacological properties and a favorable side effect profile compared to other NSAIDs.

Properties

CAS No.

64562-58-9

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9ClO3/c1-5-6(8(11)9(12)13)3-2-4-7(5)10/h2-4,8,11H,1H3,(H,12,13)

InChI Key

PRGHMLBNXPMBFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C(C(=O)O)O

Purity

95

Origin of Product

United States

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